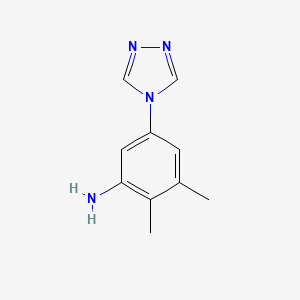

2,3-dimethyl-5-(4H-1,2,4-triazol-4-yl)aniline

Description

2,3-Dimethyl-5-(4H-1,2,4-triazol-4-yl)aniline (CAS: 954328-84-8) is a heterocyclic aromatic compound featuring an aniline backbone substituted with a 4H-1,2,4-triazole ring at the 5-position and methyl groups at the 2- and 3-positions. Its InChIKey (SQWVCPXNTJGIFG-UHFFFAOYSA-N) confirms its unique stereoelectronic profile. Key properties include a melting point of 142.75°C, boiling point range of 319–350°C, and water solubility varying between 353.34 mg/L (EPA T.E.S.T.) and 125,060 mg/L (EPI Suite) .

Properties

IUPAC Name |

2,3-dimethyl-5-(1,2,4-triazol-4-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-7-3-9(4-10(11)8(7)2)14-5-12-13-6-14/h3-6H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMIGDTJPRCIKNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)N)N2C=NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethyl-5-(4H-1,2,4-triazol-4-yl)aniline typically involves the formation of the triazole ring followed by the introduction of the aniline moiety. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with carboxylic acids or their derivatives can lead to the formation of the triazole ring .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and solvents to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethyl-5-(4H-1,2,4-triazol-4-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can yield nitro derivatives, while reduction can produce various amines .

Scientific Research Applications

2,3-Dimethyl-5-(4H-1,2,4-triazol-4-yl)aniline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

Industry: The compound is utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-dimethyl-5-(4H-1,2,4-triazol-4-yl)aniline involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its binding to enzymes and receptors, modulating their activity and leading to desired therapeutic outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

3-(4H-1,2,4-Triazol-4-yl)aniline (CAS: 252928-92-0)

- Structure : Lacks methyl substituents on the benzene ring, with the triazole at the 3-position.

- Implications : Reduced steric hindrance and lower lipophilicity compared to the target compound. Predictions for boiling point and solubility are unavailable, but the absence of methyl groups likely increases water solubility .

3-(1H-1,2,4-Triazol-1-yl)aniline (CAS: 176032-78-3)

- Structure : Features a 1H-triazole tautomer at the 3-position.

2-Fluoro-5-(4H-1,2,4-triazol-4-yl)aniline (CAS: 1082766-13-9)

- Structure : Substituted with fluorine at the 2-position and triazole at the 5-position.

- Implications : Fluorine’s electronegativity increases electron-withdrawing effects, which may stabilize the aromatic ring and reduce basicity compared to methyl-substituted analogues. This could influence pharmacokinetic properties in drug design .

4-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline (CAS: N/A)

- Structure : Contains a thiophene-oxadiazole hybrid substituent.

Physicochemical Properties

A comparative analysis of key properties is summarized below:

| Compound Name (CAS) | Substituents | Triazole Form | Melting Point (°C) | Boiling Point (°C) | Water Solubility (mg/L) |

|---|---|---|---|---|---|

| 2,3-Dimethyl-5-(4H-triazol-4-yl)aniline (954328-84-8) | 2,3-dimethyl, 5-triazol-4-yl | 4H | 142.75 | 319–350 | 353.34 (EPA), 125,060 (EPI) |

| 3-(1H-Triazol-1-yl)aniline (176032-78-3) | 3-triazol-1-yl | 1H | Not reported | Not reported | Not reported |

| 2-Fluoro-5-(4H-triazol-4-yl)aniline (1082766-13-9) | 2-fluoro, 5-triazol-4-yl | 4H | Not reported | Not reported | Not reported |

Key Observations :

- Methyl Groups: The target compound’s methyl substituents elevate melting point and lipophilicity relative to non-methylated analogues.

- Solubility Discrepancies : Divergent solubility predictions (EPA vs. EPI models) highlight the need for experimental validation .

- Tautomerism : 1H- vs. 4H-triazole forms influence hydrogen-bonding networks and stability in solid-state or solution phases .

Biological Activity

2,3-Dimethyl-5-(4H-1,2,4-triazol-4-yl)aniline is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is , and it contains a triazole ring linked to an aniline moiety. This combination is significant as triazole-containing compounds are known for their diverse pharmacological properties.

The compound's structure allows it to participate in various chemical reactions, including:

- Oxidation : Can form corresponding oxides.

- Reduction : May lead to the formation of amines or other reduced derivatives.

- Substitution : The aromatic ring can undergo electrophilic substitution reactions.

These properties contribute to its potential applications in various fields, including medicinal chemistry and materials science.

Antifungal and Antibacterial Properties

Research indicates that this compound exhibits significant antifungal and antibacterial activities. The presence of the triazole ring is particularly noteworthy as triazoles are known to interact with biological targets effectively, enhancing binding affinity through hydrogen bonding interactions.

In studies on structurally similar compounds, it was found that triazole derivatives often demonstrate promising antimicrobial properties. For instance, compounds with similar structures have shown varying degrees of effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli.

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| This compound | TBD | Antibacterial |

| Control (e.g., Ciprofloxacin) | 0.391 - 6.25 | Standard |

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets within cells. This interaction can lead to alterations in cellular pathways associated with growth and proliferation. Such mechanisms are crucial for understanding its potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.